(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate
Description
The compound "(1R,2R,4R)-1-benzyl 2-methyl 4-hydroxycyclopentane-1,2-dicarboxylate" is a cyclopentane derivative featuring a hydroxyl group at the 4-position and two ester moieties (benzyl and methyl) at the 1- and 2-positions, respectively. Its stereochemistry (1R,2R,4R) defines its three-dimensional conformation, which is critical for interactions in synthetic or biological contexts.
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-O-benzyl 1-O-methyl (1R,2R,4R)-4-hydroxycyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,11-13,16H,7-9H2,1H3/t11-,12-,13-/m1/s1 |
InChI Key |
DMHXELXBORNSQN-JHJVBQTASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)C1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective reduction of a suitable precursor, followed by esterification and benzylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce diols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biological processes.
Medicine
In medicine, (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can lead to new materials with desirable properties.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyl group may also play a role in binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane-Based Analogs
Dimethyl 4-Oxocyclopentane-1,2-Dicarboxylates
- Example : (1R,2S)-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 1001666-74-5)
- Structural Differences : Replaces the 4-hydroxyl group with a ketone (oxo) and uses dimethyl esters instead of benzyl/methyl esters.
- Implications :
- Dimethyl esters may simplify synthesis but reduce steric bulk compared to benzyl esters, affecting substrate binding in catalytic applications .
(1R,2R,4R)-1-Benzyl 2-Methyl 4-Fluorocyclopentane-1,2-Dicarboxylate (Hypothetical)
- Structural Differences : Fluorine substitution at the 4-position instead of hydroxyl.
- Implications :
- Fluorine’s electronegativity and small size could enhance metabolic stability and lipophilicity, making it advantageous in drug design.
- Reduced hydrogen-bonding capacity compared to the hydroxyl derivative .
Pyrrolidine-Based Derivatives
1-Benzyl 2-Methyl (2R,4R)-4-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS 155075-23-3)
- Structural Differences : Pyrrolidine ring (5-membered, nitrogen-containing) vs. cyclopentane (all-carbon).
- Implications :
- Altered ring strain and conformational flexibility compared to cyclopentane derivatives .
(2S,4R)-1-Benzyl 2-Methyl 4-Fluoropyrrolidine-1,2-Dicarboxylate
Dioxolane Derivatives (Non-Cyclopentane)
Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate
- Structural Differences : 1,3-dioxolane ring fused to a hydroxyphenyl group.
- Implications :
Biological Activity
Introduction
(1R,2R,4R)-1-benzyl 2-methyl 4-hydroxycyclopentane-1,2-dicarboxylate is a bicyclic compound characterized by a cyclopentane core that features two carboxylate groups and a hydroxyl group. This compound exhibits chirality due to the presence of multiple stereocenters, which may influence its biological activity and interaction with various biological targets. The molecular formula of this compound is C15H18O5, with a molecular weight of approximately 278.30 g/mol .
Biological Activity Overview
Research into the biological activity of (1R,2R,4R)-1-benzyl 2-methyl 4-hydroxycyclopentane-1,2-dicarboxylate is still emerging. However, compounds with similar structural features have been documented to exhibit a range of biological activities including:
- Antioxidant Activity : Compounds in the dicarboxylate class often display antioxidant properties which may contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in antimicrobial therapies.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Synthesis and Derivatives
Several synthetic routes have been proposed for the preparation of (1R,2R,4R)-1-benzyl 2-methyl 4-hydroxycyclopentane-1,2-dicarboxylate. These methods not only facilitate the production of the compound but also allow for the creation of derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects and potential applications of (1R,2R,4R)-1-benzyl 2-methyl 4-hydroxycyclopentane-1,2-dicarboxylate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,4R)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | Piperidine ring instead of cyclopentane | May exhibit different biological activities due to ring structure |
| (1S,3S)-3-benzyl 3-methyl 3-hydroxycyclohexane-1-carboxylic acid | Cyclohexane core | Potentially different steric hindrance affecting reactivity |
| Ethyl (S)-4-hydroxy-3-methylbutanoate | Aliphatic ester | Simpler structure may lead to different applications |
This table illustrates the diversity within this chemical class while emphasizing how variations in structure can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
